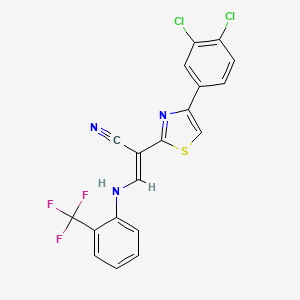

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile

Beschreibung

This compound features a thiazole core substituted at position 4 with a 3,4-dichlorophenyl group and an acrylonitrile moiety at position 2. The acrylonitrile chain is further functionalized with a (2-(trifluoromethyl)phenyl)amino group in the E-configuration. The 3,4-dichlorophenyl and trifluoromethyl groups are electron-withdrawing, enhancing the compound’s stability and influencing its electronic properties.

Eigenschaften

IUPAC Name |

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)anilino]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Cl2F3N3S/c20-14-6-5-11(7-15(14)21)17-10-28-18(27-17)12(8-25)9-26-16-4-2-1-3-13(16)19(22,23)24/h1-7,9-10,26H/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLZXWWWZYGCQF-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl2F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile is a member of the thiazole class of compounds, which have garnered attention for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a dichlorophenyl group, and a trifluoromethyl-substituted phenyl amine moiety. The structural formula can be represented as follows:

Key Features:

- Thiazole Ring: Known for its role in various pharmacological activities.

- Dichlorophenyl Group: Enhances lipophilicity and potential biological interactions.

- Trifluoromethyl Group: Often associated with increased metabolic stability and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole moiety can modulate enzyme activity or alter cellular signaling pathways. Notably, compounds containing thiazole rings have been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Mechanistic Insights:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism.

- Cell Signaling Modulation: It can interfere with signaling pathways that regulate cell growth and survival.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiazole derivatives. For instance, compounds similar to (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile exhibited significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 1 | Jurkat T cells | 1.61 | |

| Compound 2 | A-431 | 1.98 | |

| (E)-Compound | HT29 | < 10 |

These findings suggest that the presence of both the thiazole ring and the dichlorophenyl group is critical for enhancing anticancer activity.

Antibacterial and Antifungal Activity

Thiazole derivatives have also shown promise in antimicrobial applications. The compound's structural components may enhance its interaction with bacterial enzymes or cell membranes:

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole ring and substituents on the phenyl groups significantly affect biological activity. Key observations include:

- Electron-Withdrawing Groups: The presence of halogens (e.g., Cl, F) increases potency against certain targets.

- Substituent Positioning: The position of substituents on the phenyl rings can enhance or diminish activity.

Study 1: Anticancer Efficacy

A study evaluating a series of thiazole derivatives found that compounds similar to (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile exhibited potent cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Study 2: Antimicrobial Assessment

Another investigation assessed the antibacterial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that specific substitutions led to enhanced membrane disruption capabilities.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound exhibits significant anticancer properties, particularly against various cancer cell lines. Research indicates that thiazole derivatives, including this compound, can inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that the incorporation of a thiazole moiety enhances the cytotoxicity of compounds against breast and lung cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Properties

The thiazole structure is known for its antimicrobial activity. Compounds similar to (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile have been reported to exhibit potent antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole-based compounds. Studies indicate that variations in substituents on the thiazole ring significantly influence biological activity. For example, the presence of electron-withdrawing groups enhances the potency of the compound against certain pathogens .

Organic Electronics

The unique electronic properties of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's high thermal stability and charge mobility are advantageous for enhancing device performance .

Photovoltaic Applications

Recent studies have investigated the use of thiazole derivatives in dye-sensitized solar cells (DSSCs). The incorporation of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile as a sensitizer has shown improved light absorption and conversion efficiency, making it a candidate for further development in renewable energy technologies .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The table below compares key structural features and substituents of the target compound with similar acrylonitrile-thiazole derivatives:

Key Findings from Comparative Studies

In contrast, the 4-butylphenyl analog () introduces an electron-donating alkyl chain, which may reduce metabolic stability but improve solubility . The nitro group in and enhances electrophilicity, making these compounds more reactive in nucleophilic environments .

The benzo[f]chromen substituent in increases molecular rigidity and conjugation, favoring π-π interactions in protein binding .

Bioactivity Implications :

- Compounds with nitro groups () are often associated with antimicrobial or antiparasitic activity due to redox-active properties .

- The trifluoromethyl group in the target compound is linked to enhanced blood-brain barrier penetration in CNS-targeting drugs .

- Intramolecular hydrogen bonding (e.g., RAHB in ) improves thermal stability and bioavailability, though this feature is absent in the target compound .

Q & A

Q. What are the optimal laboratory-scale synthesis routes for this compound, and how is stereochemical control achieved?

The synthesis involves multi-step reactions:

- Thiazole Ring Formation : React α-haloketones with thiourea derivatives under basic conditions (e.g., K₂CO₃) to construct the 4-(3,4-dichlorophenyl)thiazole core .

- Acrylonitrile Moiety : Perform a Knoevenagel condensation between a thiazole-aldehyde intermediate and cyanoacetamide derivatives. Use catalytic piperidine in ethanol at 60–80°C to favor the E-isomer .

- Amination : Introduce the 2-(trifluoromethyl)phenylamino group via nucleophilic substitution or Pd-catalyzed coupling. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) . Key Considerations : Optimize solvent polarity (DMF for amination) and reaction time to minimize Z-isomer formation.

Q. What spectroscopic and chromatographic methods are critical for structural validation and purity assessment?

- 1H/13C NMR : Confirm regiochemistry and E/Z configuration. For example, the acrylonitrile double bond (E) shows a characteristic coupling constant (J ≈ 12–14 Hz) between vinyl protons .

- HPLC : Use reverse-phase C18 columns with ACN/water gradients (0.1% TFA) to assess purity (>95%) and resolve isomers (retention time differences ~3–5 min) .

- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .

Q. How should researchers design preliminary biological activity assays for this compound?

- Target Selection : Prioritize kinases or receptors where thiazole-acrylonitrile hybrids are known inhibitors (e.g., tubulin polymerization, farnesyltransferase) .

- In Vitro Assays : Use fluorescence-based enzymatic assays (IC50 determination) with positive controls (e.g., paclitaxel for tubulin). Include dose-response curves (1 nM–100 µM) .

- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare with normal cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can computational modeling predict binding modes and optimize potency?

- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., tubulin’s colchicine site). Focus on hydrogen bonding with thiazole-N and hydrophobic contacts with dichlorophenyl/trifluoromethyl groups .

- QSAR Studies : Correlate substituent effects (e.g., Cl vs. CF₃) with bioactivity. Train models using datasets from analogous thiazole derivatives .

- MD Simulations : Assess binding stability over 100 ns trajectories. Calculate RMSD values (<2 Å indicates stable complexes) .

Q. How can contradictory biological activity data across studies be resolved?

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with reference inhibitors.

- Isomer Purity : Re-evaluate compound batches via HPLC; Z-isomers may exhibit reduced activity .

- Cell Line Differences : Compare genetic profiles (e.g., EGFR expression in MCF-7 vs. A549) to explain divergent results .

Q. What strategies elucidate the mechanism of action for ambiguous targets?

- Pull-Down Assays : Use biotinylated derivatives to isolate binding proteins from cell lysates. Identify via LC-MS/MS .

- Transcriptomics : Perform RNA-seq on treated cells to map pathway alterations (e.g., apoptosis genes like BAX or BCL-2) .

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Data Contradiction Analysis

Q. Why do solubility and stability profiles vary in different solvent systems?

- Solubility : The trifluoromethyl group enhances solubility in DMSO (>50 mM) but reduces it in aqueous buffers (<10 µM). Use co-solvents (e.g., 0.1% Tween-80) for in vitro assays .

- Stability : Monitor degradation in PBS (pH 7.4) via HPLC. Hydrolysis of the acrylonitrile group may occur at >37°C, requiring storage at –20°C .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.